molecular formula C15H16FN3O2S B2556512 2-(2-acetamidothiazol-4-yl)-N-(4-fluorophenethyl)acetamide CAS No. 1234987-88-2

2-(2-acetamidothiazol-4-yl)-N-(4-fluorophenethyl)acetamide

Cat. No. B2556512
M. Wt: 321.37
InChI Key: ULSMIAXJWDZXEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-acetamidothiazol-4-yl)-N-(4-fluorophenethyl)acetamide, also known as AFA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Drug-like Molecule Development

The research on derivatives similar to "2-(2-acetamidothiazol-4-yl)-N-(4-fluorophenethyl)acetamide" has led to the discovery of compounds with significant potential as A2B adenosine receptor antagonists. These compounds, including those with modifications to the acetamide group and side chains, have shown promising pharmacokinetic properties and receptor selectivity, making them valuable in the development of new therapeutic agents. Such studies are crucial for identifying drug-like molecules with specific target interactions and minimal off-target effects (Cheung et al., 2010).

Radiopharmaceutical Synthesis

Another application is in the synthesis of radiolabeled compounds for imaging purposes, such as the development of [18F]PBR111, a selective radioligand. This compound and its derivatives have been used in positron emission tomography (PET) imaging to investigate various biological processes and diseases. The incorporation of a fluorine atom allows for precise imaging and study of the translocator protein (18 kDa), providing insights into the role of this protein in different pathological conditions (Dollé et al., 2008).

Local Anesthetic Activity

Compounds structurally related to "2-(2-acetamidothiazol-4-yl)-N-(4-fluorophenethyl)acetamide" have been synthesized and evaluated for their local anesthetic properties. These studies contribute to the understanding of how alterations in molecular structure affect the anesthetic activity, potentially leading to the development of more effective and safer local anesthetics (Badiger et al., 2012).

Antibacterial and Antitumor Activity

The structural framework of "2-(2-acetamidothiazol-4-yl)-N-(4-fluorophenethyl)acetamide" and its analogs has been explored for antibacterial and antitumor activities. By synthesizing and characterizing derivatives with varying substituents, researchers aim to identify compounds with potent activity against specific bacterial strains and cancer cell lines. Such studies are fundamental in the search for new therapeutic agents to combat resistant bacterial infections and various forms of cancer (Yoshida et al., 1986).

Enzyme Inhibition

Research has also focused on the inhibition of enzymes like tyrosinase by compounds derived from "2-(2-acetamidothiazol-4-yl)-N-(4-fluorophenethyl)acetamide". Enzyme inhibitors are essential in studying disease mechanisms and developing treatments for conditions such as melanogenesis. By understanding the interaction between these compounds and the enzyme, new drugs can be designed to modulate enzyme activity effectively (Hassan et al., 2022).

properties

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2S/c1-10(20)18-15-19-13(9-22-15)8-14(21)17-7-6-11-2-4-12(16)5-3-11/h2-5,9H,6-8H2,1H3,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSMIAXJWDZXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-acetamidothiazol-4-yl)-N-(4-fluorophenethyl)acetamide

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